Cas no 2138284-15-6 (2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide)

2-(4-アミノ-1H-1,2,3-トリアゾール-1-イル)-N-(2-メトキシエチル)アセトアミドは、トリアゾール環とアセトアミド構造を有する有機化合物です。この化合物は、4位にアミノ基を有するトリアゾール環と、メトキシエチル基を介した極性側鎖を特徴とし、高い水溶性と生物学的利用能を示します。分子設計において、トリアゾール環の配位能とアミノ基の反応性を活かした触媒や医薬品中間体としての応用が期待されます。また、メトキシエチル基の導入により、脂溶性と親水性のバランスが最適化されており、細胞膜透過性の向上が可能です。この構造的特徴から、創薬化学や材料科学分野での多様な用途が想定されます。

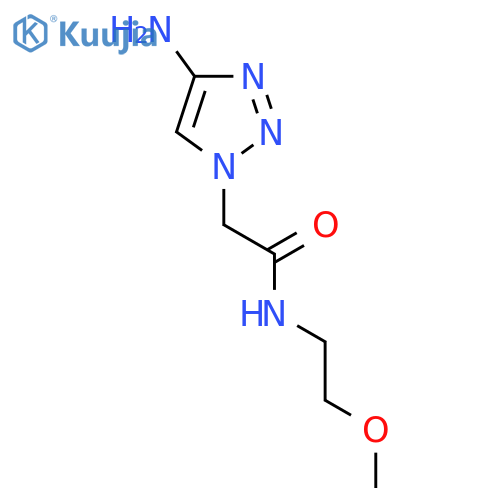

2138284-15-6 structure

商品名:2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide

- 2138284-15-6

- EN300-1114741

-

- インチ: 1S/C7H13N5O2/c1-14-3-2-9-7(13)5-12-4-6(8)10-11-12/h4H,2-3,5,8H2,1H3,(H,9,13)

- InChIKey: WKJYFUAJTFBXEB-UHFFFAOYSA-N

- ほほえんだ: O(C)CCNC(CN1C=C(N)N=N1)=O

計算された属性

- せいみつぶんしりょう: 199.10692467g/mol

- どういたいしつりょう: 199.10692467g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.1Ų

- 疎水性パラメータ計算基準値(XlogP): -1.4

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1114741-0.25g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |

2138284-15-6 | 95% | 0.25g |

$972.0 | 2023-10-27 | |

| Enamine | EN300-1114741-1.0g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |

2138284-15-6 | 1g |

$1414.0 | 2023-06-09 | ||

| Enamine | EN300-1114741-0.1g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |

2138284-15-6 | 95% | 0.1g |

$930.0 | 2023-10-27 | |

| Enamine | EN300-1114741-0.5g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |

2138284-15-6 | 95% | 0.5g |

$1014.0 | 2023-10-27 | |

| Enamine | EN300-1114741-10g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |

2138284-15-6 | 95% | 10g |

$4545.0 | 2023-10-27 | |

| Enamine | EN300-1114741-0.05g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |

2138284-15-6 | 95% | 0.05g |

$888.0 | 2023-10-27 | |

| Enamine | EN300-1114741-5.0g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |

2138284-15-6 | 5g |

$4102.0 | 2023-06-09 | ||

| Enamine | EN300-1114741-1g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |

2138284-15-6 | 95% | 1g |

$1057.0 | 2023-10-27 | |

| Enamine | EN300-1114741-5g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |

2138284-15-6 | 95% | 5g |

$3065.0 | 2023-10-27 | |

| Enamine | EN300-1114741-10.0g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |

2138284-15-6 | 10g |

$6082.0 | 2023-06-09 |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2138284-15-6 (2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量